3-(4-ethylphenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a hydroxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of 3-(4-ethylphenyl)-N’-[(E)-(3-oxophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Reduction: Formation of 3-(4-ethylphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-ethylphenyl)-N’-[(E)-(3-aminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-ethylphenyl)-N’-[(E)-(3-oxophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-ethylphenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyphenyl and ethylphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-2-13-6-8-15(9-7-13)17-11-18(22-21-17)19(25)23-20-12-14-4-3-5-16(24)10-14/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
HRZWPJYPEKLMLV-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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